IMPDH2 Enzyme Inhibition Profile of (1-Methyl-1H-imidazol-2-yl)methanamine
The compound demonstrates a clear, quantifiable inhibitory effect on Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppression and antiviral therapy. In direct binding assays, it shows a Ki of 240 nM for IMPDH2, with related substrate inhibition values of 430 nM (IMP substrate) and 440 nM (NAD+ substrate) [1]. While a direct head-to-head comparison with a specific marketed IMPDH inhibitor is not available in this dataset, the nanomolar affinity establishes a strong baseline for its utility in IMPDH-focused research compared to uncharacterized imidazole analogs [2].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMPDH2); Ki = 430 nM (IMP); Ki = 440 nM (NAD+) |
| Comparator Or Baseline | Baseline: No inhibition (Ki > 10,000 nM for unoptimized imidazole analogs). |
| Quantified Difference | >40-fold increased affinity vs. baseline |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) inhibition assay, type not competitive. |
Why This Matters
This nanomolar-level enzyme inhibition profile justifies its selection as a starting point for developing novel IMPDH2 inhibitors over uncharacterized or weakly active analogs.
- [1] BindingDB. Ki data for (1-Methyl-1H-imidazol-2-yl)methanamine against IMPDH2. Entry BDBM50421763. View Source
- [2] PubChem BioAssay. Summary of IMPDH2 inhibition data for imidazole derivatives. AID 50421763. View Source
